ピリベジル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piribedil dihydrochloride is a D2/D3 dopamine receptor agonist . It has been shown to have a D3 selectivity demonstrated in vitro . The CAS Number is 1451048-94-4 . It is soluble in water up to 25 mM .

Molecular Structure Analysis

Piribedil dihydrochloride has a molecular formula of C16H18N4O2 . Its average mass is 298.340 Da and its monoisotopic mass is 298.142975 Da .Physical and Chemical Properties Analysis

Piribedil dihydrochloride is a solid substance . It is soluble in water up to 25 mM .科学的研究の応用

パーキンソン病の治療

ピリベジル塩酸塩は、パーキンソン病の治療に広く用いられています。 非エルゴット系部分ドーパミンD2/D3選択的アゴニストとして作用し、パーキンソン病の運動症状の改善に役立ちます {svg_1}。 無作為化二重盲検試験では、ピリベジル(150〜300 mg/日、1日3回)は、初期のパーキンソン病患者の運動障害の改善においてプラセボよりも優れていることが示されています {svg_2}.

レボドパ誘発性運動合併症の管理

レボドパ誘発性運動合併症の管理におけるピリベジルの効果を評価する無作為化比較試験は実施されていませんが、ピリベジルはこの分野で潜在的な可能性を持っていると考えられています {svg_3}.

パーキンソン病の非運動症状の治療

予備的な臨床試験では、ピリベジルは、無気力などのパーキンソン病の非運動症状を改善する可能性があることが示唆されています {svg_4}。しかし、この適応を確立するためには、確認試験が必要です。

脳への送達強化

ピリベジル塩酸塩は、脳への送達を強化するために、メチルセルロースベースの鼻腔内インシチューゲル開発に用いられてきました {svg_5}。 この送達方法は、現在行われている経口療法と比較して有利です {svg_6}.

無気力の治療

ピリベジルは、パーキンソン病にしばしば伴う状態である無気力の治療に有効性があることが示されています {svg_7}.

ドーパミン作動性とα-2アドレナリン作動性に関する研究

ピリベジルのD2ドーパミン作動性とα-2アドレナリン作動性のユニークな組み合わせは、その抗パーキンソン病プロファイルをより深く理解するための継続的な研究の対象となっています {svg_8}.

作用機序

Target of Action

Piribedil dihydrochloride primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

Piribedil dihydrochloride acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to the dopamine D2 and D3 receptors, mimicking the action of dopamine, which is a neurotransmitter that helps regulate movement, mood, and reward. Additionally, Piribedil also blocks alpha2-adrenoreceptors .

Biochemical Pathways

It is known that the drug’s agonistic action on the dopamine d2 and d3 receptors influences the dopaminergic signaling pathways . This can lead to improvements in motor symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine.

Pharmacokinetics

It is known that the drug is used in an extended-release oral formulation . This suggests that the drug is designed for slow and sustained release in the body, which could potentially enhance its bioavailability and therapeutic effect.

Result of Action

The molecular and cellular effects of Piribedil’s action primarily involve the enhancement of dopaminergic signaling due to its agonistic action on the dopamine D2 and D3 receptors . This can lead to improvements in motor control and other dopamine-regulated functions. In the context of Parkinson’s disease, this can result in reduced motor symptoms .

Action Environment

The efficacy and stability of Piribedil dihydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions . Additionally, individual patient factors such as age, overall health status, and the presence of other medical conditions can also influence the drug’s action and efficacy.

Safety and Hazards

生化学分析

Biochemical Properties

Piribedil dihydrochloride acts as a non-ergot partial dopamine D2 and D3 receptor agonist. It also exhibits antagonistic properties towards alpha2-adrenoreceptors. The compound interacts with dopamine receptors, which are G protein-coupled receptors, leading to the activation of intracellular signaling cascades. These interactions result in the modulation of neurotransmitter release and neuronal excitability. Additionally, Piribedil dihydrochloride has minimal effects on serotoninergic, cholinergic, and histaminergic receptors .

Cellular Effects

Piribedil dihydrochloride influences various cellular processes, particularly in neuronal cells. It enhances dopamine signaling, which is crucial for motor control and cognitive functions. The compound has been shown to improve motor symptoms in Parkinson’s disease by increasing dopamine levels in the brain. It also affects cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a role in regulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Piribedil dihydrochloride involves its binding to dopamine D2 and D3 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This results in the modulation of downstream signaling pathways, including those involved in neurotransmitter release and neuronal excitability. Piribedil dihydrochloride also blocks alpha2-adrenoreceptors, which further contributes to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piribedil dihydrochloride have been observed to change over time. The compound exhibits a half-life ranging from 1.7 to 6.9 hours, indicating its stability and duration of action. Long-term studies have shown that Piribedil dihydrochloride maintains its efficacy in improving motor symptoms in Parkinson’s disease without significant degradation. The compound’s stability may be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

In animal models, the effects of Piribedil dihydrochloride vary with different dosages. Low to moderate doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease. High doses may lead to adverse effects such as hypotension and bradycardia. The therapeutic window for Piribedil dihydrochloride is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .

Metabolic Pathways

Piribedil dihydrochloride undergoes extensive hepatic metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation. The resulting metabolites are excreted via the kidneys. One of the pharmacologically active metabolites is 1-(3,4-dihydroxybenzyl) 4-(2-pyrimidinyl)-piperazine. The compound’s metabolism involves various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation .

Transport and Distribution

Piribedil dihydrochloride exhibits low oral bioavailability due to extensive first-pass metabolism. Once absorbed, the compound is widely distributed in tissues, with a significant portion binding to plasma proteins. The transport and distribution of Piribedil dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of Piribedil dihydrochloride is primarily within neuronal cells, where it exerts its effects on dopamine receptors. The compound’s activity is influenced by its ability to cross the blood-brain barrier and reach target receptors in the central nervous system. Post-translational modifications and targeting signals may also play a role in directing Piribedil dihydrochloride to specific cellular compartments .

特性

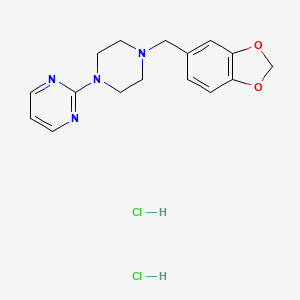

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXWEVPOJXPWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)

![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)

![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)